molecular formula C16H8F6N4O8S2 B14276248 2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene CAS No. 129199-84-4

2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene

Cat. No.: B14276248
CAS No.: 129199-84-4
M. Wt: 562.4 g/mol
InChI Key: UXPOGZMQSWBPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple nitro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the nitration of a trifluoromethyl-substituted benzene derivative, followed by the introduction of sulfanyl groups through thiolation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and thiolation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various nitro, amine, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a valuable tool in studying biochemical pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These interactions can lead to the modulation of biochemical pathways and the inhibition or activation of specific enzymes. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dinitro-4-(trifluoromethyl)aniline
  • N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide
  • 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid

Uniqueness

2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research.

Properties

CAS No.

129199-84-4

Molecular Formula

C16H8F6N4O8S2

Molecular Weight

562.4 g/mol

IUPAC Name

2-[2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C16H8F6N4O8S2/c17-15(18,19)7-3-9(23(27)28)13(10(4-7)24(29)30)35-1-2-36-14-11(25(31)32)5-8(16(20,21)22)6-12(14)26(33)34/h3-6H,1-2H2

InChI Key

UXPOGZMQSWBPEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])SCCSC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.